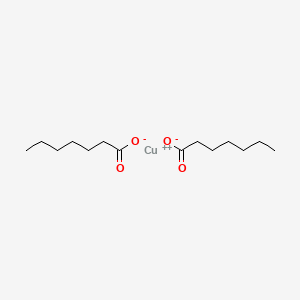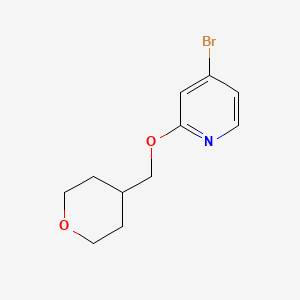
4-bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound The compound features a bromine atom at the 4-position and a tetrahydro-2H-pyran-4-ylmethoxy group at the 2-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine typically involves the bromination of a pyridine derivative followed by the introduction of the tetrahydro-2H-pyran-4-ylmethoxy group. One common method involves the reaction of 2-bromo-4-hydroxypyridine with tetrahydro-2H-pyran-4-ylmethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The tetrahydro-2H-pyran-4-ylmethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Aplicaciones Científicas De Investigación
4-bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 4-bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-bromo-4-((tetrahydro-2H-pyran-2-yl)methoxy)pyridine: Similar structure but with the tetrahydro-2H-pyran-2-ylmethoxy group at the 2-position.
4-bromotetrahydropyran: Lacks the pyridine ring but contains the bromotetrahydropyran moiety.
2-(4-bromophenoxy)tetrahydropyran: Contains a bromophenoxy group instead of the pyridine ring.
Uniqueness
4-bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine is unique due to the specific positioning of the bromine atom and the tetrahydro-2H-pyran-4-ylmethoxy group on the pyridine ring
Propiedades
Fórmula molecular |
C11H14BrNO2 |
|---|---|
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
4-bromo-2-(oxan-4-ylmethoxy)pyridine |
InChI |
InChI=1S/C11H14BrNO2/c12-10-1-4-13-11(7-10)15-8-9-2-5-14-6-3-9/h1,4,7,9H,2-3,5-6,8H2 |
Clave InChI |
OHIJJBRSIGDPBM-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1COC2=NC=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


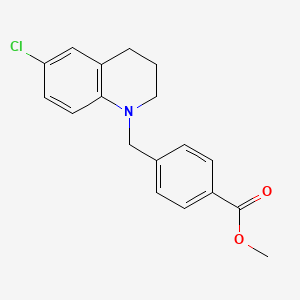




![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-9-phenyl-9H-carbazole](/img/structure/B12827686.png)
![7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12827688.png)


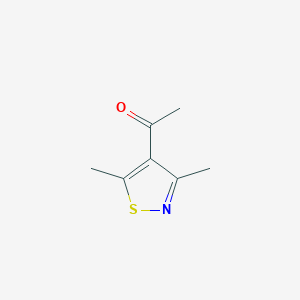
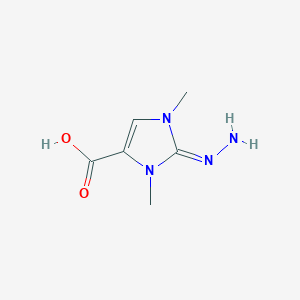
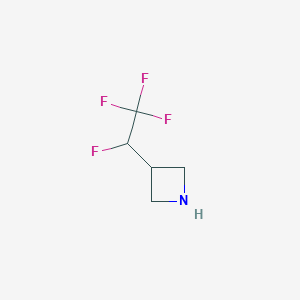
![3-Ethyl-5-(4-nitrobenzyl)-3,3a,4,5,6,7-hexahydro-5l4-pyrazolo[5,1-c]pyrazine-3,5-dicarboxylate](/img/structure/B12827710.png)
